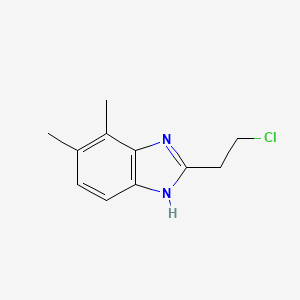

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole

CAS No.: 915924-16-2

Cat. No.: VC8008680

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915924-16-2 |

|---|---|

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole |

| Standard InChI | InChI=1S/C11H13ClN2/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |

| Standard InChI Key | ASXYWWHYKCRPAK-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)NC(=N2)CCCl)C |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=N2)CCCl)C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole features a bicyclic aromatic system with a nitrogen-rich benzimidazole core. The chloroethyl group at position 2 introduces electrophilic reactivity, while the methyl groups at positions 6 and 7 enhance lipophilicity, potentially improving membrane permeability . The hydrochloride salt form (CAS: 1609406-55-4) is commonly utilized in synthetic workflows to improve solubility .

Physicochemical Data

Key properties include:

The compound’s predicted high boiling point and moderate density align with its aromatic and alkyl-substituted structure . The pKa suggests weak basicity, typical of benzimidazoles, which undergo protonation at the N1 position under acidic conditions .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 2-(2-chloroethyl)-6,7-dimethyl-1H-benzimidazole involves three primary steps:

-

Alkylation of Benzimidazole Precursors: 6,7-Dimethyl-1H-benzimidazole is reacted with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group .

-

Coupling and Cyclization: Microwave-assisted methods using triazine reagents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) enhance reaction efficiency. For example, a 2015 protocol achieved cyclization in 40–60 minutes at 150°C .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazoles with lipophilic substituents exhibit antiproliferative effects by intercalating DNA or inhibiting topoisomerases. For instance:

-

Breast Cancer (MDA-MB-231): Compound 2g (a chloroethyl-substituted analog) reduced cell viability by 50% at 10 µM .

-

Colorectal Cancer (HCT116): Similar derivatives (e.g., N18) showed IC₅₀ values of 4.53 µM, outperforming 5-fluorouracil (IC₅₀ = 9.99 µM) .

Applications in Drug Development

Intermediate for Antihypertensives

The compound serves as a precursor in synthesizing telmisartan, an angiotensin II receptor blocker. A 2006 patent describes its use in a triazine-mediated coupling reaction to form the bi-benzimidazole core of telmisartan .

Antimicrobial Agents

With rising antibiotic resistance, chloroethyl-benzimidazoles are being explored as dual-action agents. For example, hybrid molecules combining benzimidazole and p-aminobenzoic acid moieties show synergistic effects against multidrug-resistant pathogens .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the chloroethyl and methyl groups could optimize potency and reduce toxicity.

-

Targeted Drug Delivery: Encapsulation in nanoparticles may enhance bioavailability and reduce off-target effects.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume